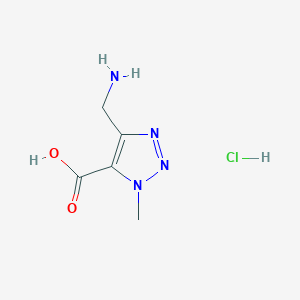

4-(Aminomethyl)-1-methyl-1H-1,2,3-triazole-5-carboxylic acid hydrochloride

描述

4-(Aminomethyl)-1-methyl-1H-1,2,3-triazole-5-carboxylic acid hydrochloride is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a methyl group at the 1-position, an aminomethyl group at the 4-position, and a carboxylic acid moiety at the 5-position. The hydrochloride salt enhances its solubility in aqueous environments, making it suitable for biological and pharmaceutical applications.

属性

IUPAC Name |

5-(aminomethyl)-3-methyltriazole-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O2.ClH/c1-9-4(5(10)11)3(2-6)7-8-9;/h2,6H2,1H3,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBOHKULNFCPQHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(N=N1)CN)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-1-methyl-1H-1,2,3-triazole-5-carboxylic acid hydrochloride typically involves the formation of the triazole ring followed by functionalization at specific positions One common method involves the cyclization of appropriate precursors under controlled conditions For instance, the reaction of an azide with an alkyne in the presence of a copper catalyst (CuAAC) can form the triazole ring

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of catalysts and solvents.

化学反应分析

Types of Reactions

4-(Aminomethyl)-1-methyl-1H-1,2,3-triazole-5-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Substitution: The triazole ring can participate in substitution reactions, where one group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts when necessary.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the triazole ring.

科学研究应用

4-(Aminomethyl)-1-methyl-1H-1,2,3-triazole-5-carboxylic acid hydrochloride is a chemical compound belonging to the triazole class, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound has an amino group attached to a methyl-substituted triazole ring, along with a carboxylic acid functional group. The hydrochloride salt form enhances its solubility in water, making it suitable for various biological and chemical applications.

Chemical Structure

The chemical structure of this compound features a triazole ring with an aminomethyl group at the 4-position, a methyl group at the 1-position, and a carboxylic acid group at the 5-position. Its molecular formula is C5H8N4O2 .

Synthesis

The synthesis of this compound typically involves reacting an appropriate hydrazine derivative with an isocyanate or an isothiocyanate to form the desired triazole structure, followed by subsequent functionalization steps.

Applications

This compound has several applications across different fields:

- Medicinal Chemistry Compounds containing triazole moieties have been extensively studied for their biological activities. this compound has shown potential in several areas. These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives with specific properties.

- Interaction Studies Interaction studies involving this compound focus on its binding affinities with various biological targets. These studies often utilize techniques to elucidate the mechanisms through which this compound exerts its effects and guide further modifications for improved efficacy.

Structural Similarity and Uniqueness

作用机制

The mechanism of action of 4-(Aminomethyl)-1-methyl-1H-1,2,3-triazole-5-carboxylic acid hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The aminomethyl and carboxylic acid groups can further enhance binding affinity and specificity.

相似化合物的比较

Structural and Functional Analogues

The following table summarizes key structural and functional differences between the target compound and related molecules:

Key Observations

Core Heterocycle Influence :

- The 1,2,3-triazole core (target compound, CDST) is associated with enzyme inhibition (e.g., glyoxylate oxidase), while the 1,2,4-triazole isomer (e.g., 5-chloromethyl-1-methyl-1H-[1,2,4]triazole) is more reactive in synthetic chemistry .

- Replacement with thiadiazole (CCPST) or pyrazole (3-methyl-5-isoxazolylpyrazole) alters electronic properties and binding modes .

Substituent Effects: Hydrophilicity: The aminomethyl group in the target compound improves water solubility compared to CDST’s lipophilic dodecylthio chain, which is critical for agrochemical persistence . Reactivity: Chloromethyl (in 1,2,4-triazole analog) enables alkylation, whereas the carboxylic acid group (common in all) facilitates coordination with metal ions or enzyme active sites .

Biological Activity: CDST and CCPST inhibit glyoxylate oxidase (GO), a target in primary hyperoxaluria therapy. The target compound’s aminomethyl group may enhance target affinity compared to CDST’s dodecylthio . Pyrazole derivatives (e.g., 3-methyl-5-isoxazolylpyrazole) show divergent applications, such as antitumor activity, highlighting the role of heterocycle diversity .

Research Methodologies and Tools

Crystallography studies on analogs like CDST and CCPST utilized programs such as SHELXL for structure refinement and WinGX/ORTEP for visualization . These tools enable precise determination of substituent conformations and intermolecular interactions, critical for structure-activity relationship (SAR) analyses .

生物活性

4-(Aminomethyl)-1-methyl-1H-1,2,3-triazole-5-carboxylic acid hydrochloride is a synthetic compound belonging to the triazole family. Its unique structure incorporates both an amino group and a carboxylic acid functional group, which are pivotal in its biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is CHClNO, with a molecular weight of 192.60 g/mol. The presence of the triazole ring enhances its stability and bioactivity, making it a candidate for further pharmacological studies.

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 2172590-21-3 |

| Molecular Formula | CHClNO |

| Molecular Weight | 192.60 g/mol |

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The triazole moiety is known for its role as a bioisostere of amide bonds, which can enhance binding affinity and potency against specific biological targets.

Research indicates that compounds containing triazole rings exhibit resistance to enzymatic degradation, which contributes to their prolonged action in biological systems . The amino group can participate in hydrogen bonding, facilitating interactions with target proteins.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance, it has been evaluated against a range of pathogens, showing promising results in inhibiting bacterial growth. The mechanism involves disrupting cellular processes through interference with metabolic pathways .

Anticancer Potential

In vitro studies have explored the anticancer potential of this compound across various cancer cell lines. Notably, it has shown effectiveness against human leukemia cells and cervical carcinoma cells. The compound's efficacy is often measured by its IC50 values, indicating the concentration required to inhibit cell growth by 50%. For example, one study reported an IC50 value of approximately 9.6 μM against human microvascular endothelial cells .

Case Studies

Several case studies highlight the compound's biological activity:

- Antimicrobial Efficacy : A study evaluated the compound against common bacterial strains such as E. coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 μM.

- Cancer Cell Line Testing : In research involving HeLa and CEM cell lines, the compound demonstrated an IC50 of 12 μM and 15 μM respectively, suggesting moderate cytotoxicity that warrants further investigation into its mechanism of action .

Comparative Analysis

To better understand the unique properties of this compound relative to similar compounds, the following table summarizes key features:

| Compound Name | Similarity | Key Features |

|---|---|---|

| Ethyl 1H-1,2,3-triazole-5-carboxylate | 0.96 | Ethyl ester derivative; lacks amino group. |

| Methyl 4-amino-1H-pyrazole-5-carboxylate HCl | 0.56 | Pyrazole instead of triazole; different nitrogen arrangement. |

| Methyl 1H-1,2,3-triazole-5-carboxylic acid | 0.69 | Similar core structure but lacks the aminomethyl group. |

常见问题

Basic Research Question

- NMR spectroscopy : and NMR confirm the presence of the aminomethyl group (δ ~3.8 ppm for CHNH) and triazole protons (δ ~7.5–8.5 ppm) .

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm assess purity (>98% required for pharmacological studies).

- Elemental analysis : Validate stoichiometry (e.g., C, H, N, Cl content) .

How can researchers design experiments to evaluate the biological activity of this compound, given its structural similarity to known bioactive triazoles?

Advanced Research Question

- Target selection : Prioritize enzymes or receptors with triazole-binding pockets (e.g., kinases, cytochrome P450) based on structural analogs .

- Assay design :

- In vitro enzyme inhibition : Use fluorescence-based assays with positive controls (e.g., ketoconazole for CYP3A4).

- Cell viability assays : Test against cancer lines (e.g., MCF-7, HeLa) with IC determination via MTT assays .

- Data interpretation : Compare results to structurally related compounds (e.g., 1-methyl-1H-1,2,4-triazol-3-amine hydrochloride) to identify activity trends .

How should researchers address contradictions in solubility or stability data reported for this compound?

Advanced Research Question

- Solubility discrepancies :

- Stability issues :

- Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC tracking.

- Adjust storage to inert atmospheres (argon) and desiccated conditions .

What computational methods are suitable for predicting the reactivity or binding modes of this compound?

Advanced Research Question

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., triazole coordination to metal ions in enzymes) .

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic/nucleophilic sites on the triazole ring .

- MD simulations : Assess binding stability in aqueous environments (NAMD/GROMACS) .

How can researchers optimize the compound’s solubility for in vivo studies without altering its core structure?

Advanced Research Question

- Salt formation : Explore alternative counterions (e.g., sulfate, citrate) to improve aqueous solubility .

- Co-solvent systems : Use cyclodextrins or PEG-based formulations to enhance bioavailability.

- Prodrug strategies : Temporarily mask the carboxylic acid group as an ester for better membrane permeability .

What safety protocols are essential when handling this compound in laboratory settings?

Basic Research Question

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis to mitigate HCl vapor exposure .

- First aid : Immediate rinsing with water for skin/eye contact and medical consultation for inhalation exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。